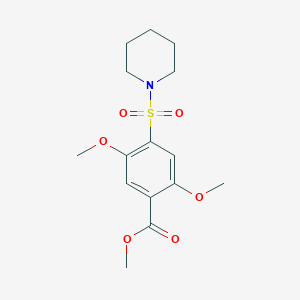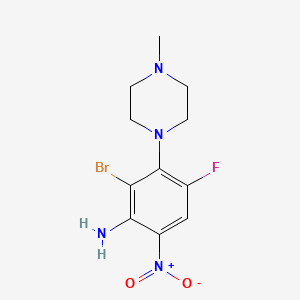![molecular formula C15H15N5O3 B11073803 N-[2-(1H-indol-3-yl)ethyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11073803.png)
N-[2-(1H-indol-3-yl)ethyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that features an indole moiety linked to a pyrazole ring via an acetamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide typically involves the following steps:
Formation of the Indole Derivative: The starting material, tryptamine, undergoes a reaction with an acylating agent such as acetic anhydride to form N-[2-(1H-indol-3-yl)ethyl]acetamide.
Nitration of Pyrazole: The pyrazole ring is nitrated using a nitrating agent like nitric acid to form 3-nitro-1H-pyrazole.
Coupling Reaction: The final step involves coupling the indole derivative with the nitrated pyrazole. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure better control over reaction conditions, such as temperature and pressure. This method enhances the yield and purity of the final product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: The nitro group on the pyrazole ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino-pyrazole derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(1H-indol-3-yl)ethyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its indole moiety is known to interact with various biological targets, making it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The presence of both indole and pyrazole rings suggests it could exhibit anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable and versatile chemical structure.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. The indole moiety can bind to serotonin receptors, while the pyrazole ring may interact with enzymes involved in inflammatory pathways. This dual interaction can modulate various biological processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound, derived from tryptamine and ibuprofen, is known for its anti-inflammatory properties.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: A derivative of tryptamine and naproxen, it exhibits both anti-inflammatory and antiviral activities.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide is unique due to the presence of the nitro group on the pyrazole ring, which can undergo various chemical transformations, enhancing its versatility in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C15H15N5O3 |
|---|---|
Molecular Weight |
313.31 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(3-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C15H15N5O3/c21-15(10-19-8-6-14(18-19)20(22)23)16-7-5-11-9-17-13-4-2-1-3-12(11)13/h1-4,6,8-9,17H,5,7,10H2,(H,16,21) |
InChI Key |
FDVXGGTZJOPTSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CN3C=CC(=N3)[N+](=O)[O-] |
solubility |
>47 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-N-[3-(morpholin-4-yl)propyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11073723.png)
![1-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-phenylpiperidine-4-carbonitrile](/img/structure/B11073728.png)
![1-(4-Chlorophenyl)-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11073739.png)

![3-Pyridinecarbonitrile, 2-[[(3,4-dihydro-4-oxo-2-quinazolinyl)methyl]thio]-4,6-dimethyl-](/img/structure/B11073749.png)
![N-(phenylcarbamoyl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11073757.png)
![1-[3-(Phenylsulfonyl)imidazolidin-1-yl]-2-(pyridin-2-ylsulfanyl)ethanone](/img/structure/B11073761.png)
![Ethanol, 1-(2-methyl-2H-tetrazol-5-yl)-2-[(thiophen-2-ylmethyl)amino]-](/img/structure/B11073766.png)
![N-(2-Methoxydibenzo[B,D]furan-3-YL)-N'-[4-(morpholinosulfonyl)phenyl]thiourea](/img/structure/B11073767.png)

![1-[3-(2H-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]-3-(4-methoxyphenyl)urea](/img/structure/B11073772.png)


![5-(3-Chlorophenyl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11073799.png)
